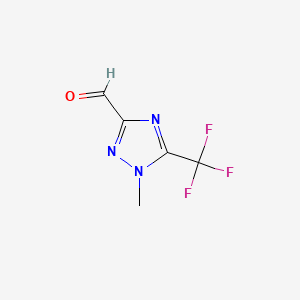![molecular formula C14H23ClN2O2S B15299640 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the piperidine-1-sulfonyl derivative.
Attachment to Phenyl Ring: The sulfonylated piperidine is then attached to a phenyl ring through a substitution reaction.
Formation of the Propan-1-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl ring, using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or phenyl ring.
科学的研究の応用
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[4-(2-Methylpiperidin-1-yl)sulfonyl]phenylpropan-1-amine hydrochloride
- 3-[4-(Piperidin-1-ylsulfonyl)phenyl]boronic acid
Uniqueness
3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is unique due to its specific structural features, such as the combination of the piperidine ring, sulfonyl group, and propan-1-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C14H23ClN2O2S |
|---|---|
分子量 |
318.9 g/mol |
IUPAC名 |
3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H |
InChIキー |
RGEVEZQVNFPNCY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


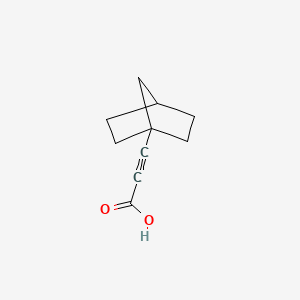
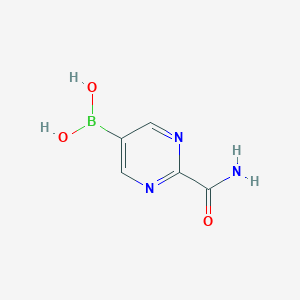
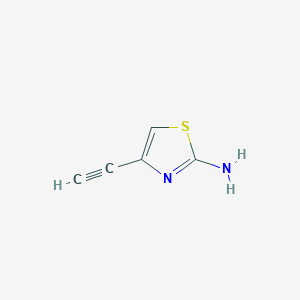
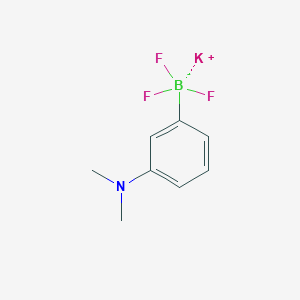

![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
![N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)
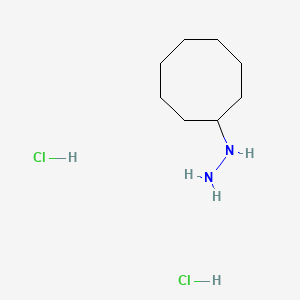
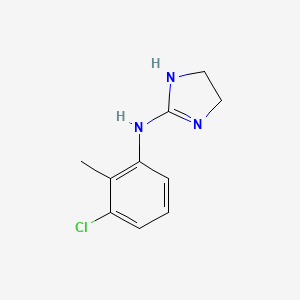
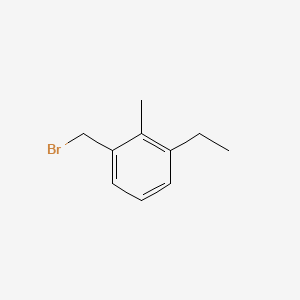
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
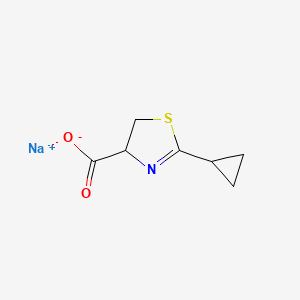
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
